molecular formula C16H24N6O2 B6966989 1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone

1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone

Cat. No.: B6966989
M. Wt: 332.40 g/mol
InChI Key: VZKRTUMZYLDTSE-UHFFFAOYSA-N
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Description

1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

1-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-4-9-24-11-14(23)21-5-7-22(8-6-21)16-13-10-17-20(3)15(13)18-12(2)19-16/h10H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKRTUMZYLDTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)N1CCN(CC1)C2=NC(=NC3=C2C=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperazine and propoxyethanone moieties. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency .

Chemical Reactions Analysis

1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is used in biological assays to study its effects on various cell lines and to investigate its potential as a therapeutic agent.

    Medicine: Research has shown that this compound exhibits promising anticancer activity, making it a candidate for further development in cancer therapy.

    Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes

Mechanism of Action

The mechanism of action of 1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This selective inhibition of CDK2 is achieved through the binding of the compound to the active site of the enzyme, preventing its interaction with substrates necessary for cell cycle progression .

Comparison with Similar Compounds

Similar compounds to 1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

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